molecular formula C6H5F2N3 B15045549 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B15045549
M. Wt: 157.12 g/mol
InChI Key: ISTFJCJXVVTOMT-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method is the electrophilic 2,2-difluoroethylation of pyrazole derivatives using hypervalent iodine reagents. This method involves the reaction of pyrazole with (2,2-difluoroethyl)(aryl)iodonium triflate under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Reagents: Hypervalent iodine reagents for difluoroethylation.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. The nitrile group can also participate in coordination with metal ions or other functional groups, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile is unique due to the combination of the pyrazole ring, difluoroethyl group, and nitrile group. This combination imparts distinct electronic and steric properties, making the compound versatile for various applications. The difluoroethyl group enhances lipophilicity and metabolic stability, while the nitrile group provides a handle for further functionalization .

Properties

Molecular Formula

C6H5F2N3

Molecular Weight

157.12 g/mol

IUPAC Name

2-(2,2-difluoroethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C6H5F2N3/c7-6(8)4-11-5(3-9)1-2-10-11/h1-2,6H,4H2

InChI Key

ISTFJCJXVVTOMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(F)F)C#N

Origin of Product

United States

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